molecular formula C14H14N4O2S B2810239 6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396864-96-2

6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No. B2810239
CAS RN: 1396864-96-2
M. Wt: 302.35
InChI Key: HIHZBSJFVPEFPR-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often have significant therapeutic potential . They can be part of various drugs used in medicinal chemistry . For instance, pyrazinamide, a first-line drug used in shortening TB therapy, has a somewhat similar structure .


Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of these compounds can be complex, with various functional groups contributing to their properties . They often have molecular weights less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions . For instance, the reaction of 2-thiouracil with polarized olefins can form pyrimido[2,1-b][1,3]thiazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their molecular structure . For example, their molecular weights and the number of hydrogen bond donors and acceptors can affect their drug-like properties .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that similar compounds have been synthesized to enhance their analgesic effect , suggesting that the compound may interact with pain receptors or enzymes involved in pain signaling pathways.

Pharmacokinetics

Similar compounds have been administered perorally at a screening dose of 20 mg/kg in a thin aqueous suspension stabilized with tween-80 , suggesting that this compound may also be orally bioavailable.

Future Directions

The future research directions for these compounds could involve the design and synthesis of novel derivatives with improved therapeutic potential . There is an urgent need for new and effective drugs, especially in the field of anti-TB drugs .

properties

IUPAC Name

6-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-12-3-5-16-14-18(12)8-11(9-21-14)13(20)17-7-10-2-1-4-15-6-10/h1-6,11H,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHZBSJFVPEFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

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